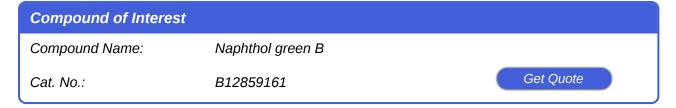


Naphthol green B synthesis and purification for laboratory use

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An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of **Naphthol Green B**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B (C.I. 10020; Acid Green 1) is a synthetic, water-soluble nitroso dye belonging to the metal-complex class of colorants. Structurally, it is the trisodium salt of the iron(III) complex of 6-hydroxy-5-nitrosonaphthalene-2-sulfonic acid.[1] The central iron atom is coordinated by three bidentate ligands, forming a stable, vibrant green compound.[1]

In the laboratory, **Naphthol Green B** is widely used as a biological stain, particularly in histology for staining collagen and as a counterstain in various polychrome staining methods.

[1] Its industrial applications include the dyeing of wool, silk, nylon, and paper.[2][3] Given its utility, the ability to synthesize and purify **Naphthol Green B** on a laboratory scale is a valuable capability for research and development.

This technical guide provides a comprehensive overview of the synthesis and purification of **Naphthol Green B** for laboratory use. It includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in producing a high-purity compound suitable for scientific applications.

Chemical and Physical Properties



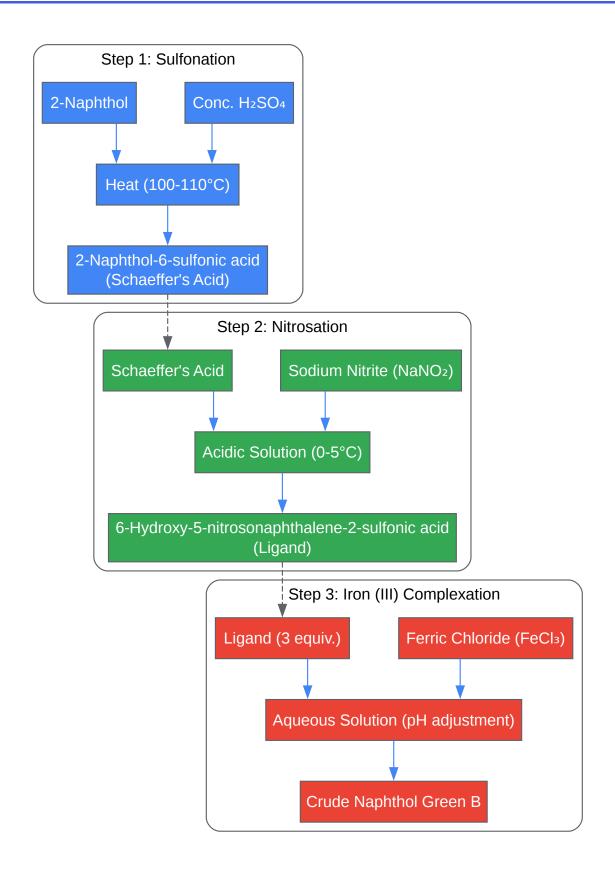
A summary of the key properties of **Naphthol Green B** is presented below. This data is essential for its handling, synthesis, and characterization.

Property	Value	Reference(s)
IUPAC Name	trisodium; iron(3+); 6-hydroxy- 5-nitrosonaphthalene-2- sulfonate	[1]
Common Names	Naphthol Green B, Acid Green 1, C.I. 10020	[2][4]
CAS Number	19381-50-1	[2][3][4]
Molecular Formula	C30H15FeN3Na3O15S3	[2]
Molecular Weight	878.46 g/mol	[2]
Appearance	Dark green to black powder	[3]
λmax (in water)	714 nm	[1]
Solubility	Soluble in water; moderately soluble in methanol; insoluble in glacial acetic acid and non-polar solvents.	[5]

Synthesis of Naphthol Green B

The synthesis of **Naphthol Green B** is a three-step process starting from 2-naphthol. The overall workflow involves sulfonation, nitrosation to form the ligand, and subsequent complexation with an iron(III) salt.





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Caption: Synthesis workflow for Naphthol Green B.



Experimental Protocols

3.1.1 Step 1: Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's acid)

This procedure is adapted from established methods for the sulfonation of 2-naphthol.[6][7]

- Materials:
 - 2-Naphthol (144.17 g/mol)
 - Concentrated Sulfuric Acid (98%)
 - Sodium Chloride (NaCl)
 - Deionized Water
- Procedure:
 - Place 100 g of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
 - Gently heat the acid to 90-100°C in a water bath.
 - Slowly add 50 g (0.347 mol) of powdered 2-naphthol to the stirred acid over 30 minutes, maintaining the temperature at 100-105°C.
 - After the addition is complete, continue stirring the mixture at 105-110°C for 2 hours.
 - Allow the reaction mixture to cool to approximately 70°C. Carefully and slowly pour the warm mixture into 500 mL of cold deionized water with vigorous stirring.
 - Heat the diluted solution to boiling to ensure all sulfonic acids are dissolved.
 - Add 75 g of sodium chloride to the hot solution to salt out the sodium salt of 2-naphthol-6sulfonic acid (Schaeffer's salt).
 - Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.



 Collect the precipitated Schaeffer's salt by vacuum filtration, wash the filter cake with a cold 10% NaCl solution, and dry. The product is used directly in the next step.

3.1.2 Step 2: Synthesis of 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid

This protocol is based on the standard nitrosation reaction of phenols, adapted for Schaeffer's acid.[8]

Materials:

- Schaeffer's salt (from Step 1)
- Sodium Nitrite (NaNO₂) (69.00 g/mol)
- Concentrated Sulfuric Acid (98%)
- o Deionized Water, Ice

Procedure:

- In a 1 L beaker, dissolve 50 g (approx. 0.20 mol, assuming some moisture) of the crude Schaeffer's salt in 400 mL of deionized water. If necessary, warm gently to dissolve. Cool the solution to 0-5°C in an ice-salt bath.
- In a separate beaker, dissolve 15 g (0.217 mol) of sodium nitrite in 50 mL of deionized water.
- Slowly add the sodium nitrite solution to the stirred Schaeffer's salt solution, keeping the temperature below 5°C.
- Prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to 100 g of crushed ice.
- Add this cold, dilute sulfuric acid dropwise to the reaction mixture over 1 hour. Maintain the temperature at 0-5°C throughout the addition. The solution should remain acidic to Congo red paper.



- After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C. A
 yellowish precipitate of the nitroso-ligand should form.
- Collect the product by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and use the moist filter cake directly in the next step.

3.1.3 Step 3: Synthesis of **Naphthol Green B** (Iron Complexation)

This procedure is based on the principles of coordination chemistry for forming iron(III) complexes.[2][3]

- Materials:
 - Moist 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid (from Step 2)
 - Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (270.30 g/mol)
 - Sodium Hydroxide (NaOH)
 - Deionized Water

Procedure:

- Transfer the moist filter cake of the nitroso-ligand (approx. 0.20 mol) into a 1 L beaker containing 500 mL of deionized water. Stir to form a suspension.
- Slowly add a 10% NaOH solution dropwise until the ligand dissolves completely and the solution becomes slightly alkaline (pH 8-9).
- In a separate beaker, dissolve 18 g (0.067 mol) of ferric chloride hexahydrate in 100 mL of deionized water. This provides a 3:1 molar ratio of ligand to iron.
- Slowly add the ferric chloride solution to the stirred ligand solution over 30 minutes. A deep green color should develop immediately.
- Gently heat the mixture to 60-70°C and stir for 1 hour to ensure complete complexation.

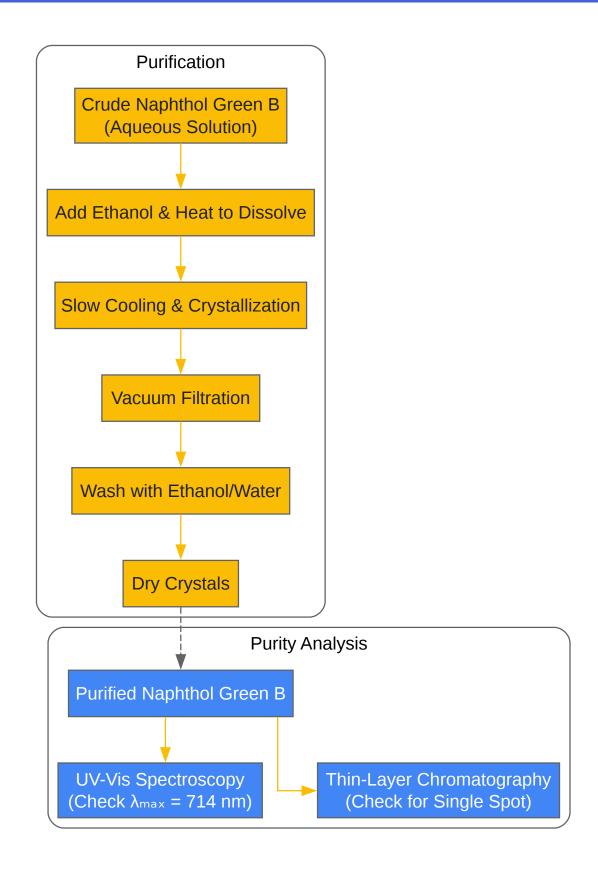


 Allow the solution to cool to room temperature. The crude Naphthol Green B will be purified from this solution.

Purification and Analysis

Purification of the crude **Naphthol Green B** is necessary to remove unreacted starting materials and side products. The primary method is recrystallization, followed by purity analysis using spectroscopic and chromatographic techniques.





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Caption: Purification and analysis workflow for Naphthol Green B.



Experimental Protocols

4.1.1 Purification by Recrystallization

This protocol utilizes a mixed solvent system of water and ethanol, leveraging the high solubility of **Naphthol Green B** in hot water and its reduced solubility upon addition of ethanol and cooling.[5]

- Materials:
 - Crude Naphthol Green B solution (from Step 3.1.3)
 - Ethanol (95%)
 - Deionized Water
- Procedure:
 - Heat the crude Naphthol Green B solution to 80-90°C with stirring.
 - Slowly add 95% ethanol to the hot solution until the solution becomes slightly turbid (the "cloud point").
 - Add a small amount of hot deionized water dropwise until the solution becomes clear again.
 - Remove the beaker from heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
 - Once at room temperature, place the beaker in an ice bath for at least 1 hour to maximize crystal formation.
 - Collect the dark green crystals by vacuum filtration.
 - Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.
 - Dry the purified crystals in a vacuum oven at 50-60°C.
- 4.1.2 Purity Analysis by UV-Visible Spectroscopy



Procedure:

- Prepare a stock solution of the purified Naphthol Green B in deionized water (e.g., 10 mg/L).
- Record the UV-Vis spectrum from 400 nm to 800 nm using a spectrophotometer.
- Confirm that the wavelength of maximum absorbance (λmax) is at or near 714 nm.[1]
- The absence of significant secondary peaks indicates a high degree of purity.
- 4.1.3 Purity Analysis by Thin-Layer Chromatography (TLC)
- Materials:
 - Silica gel TLC plates
 - Developing Chamber
 - Mobile Phase: A mixture of n-butanol, ethanol, and 2% aqueous ammonia (e.g., in a 3:1:1 v/v/v ratio).

Procedure:

- Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid.
- Dissolve a small amount of the purified Naphthol Green B in deionized water to create a concentrated sample solution.
- Using a capillary tube, spot the solution onto the pencil baseline of a silica gel TLC plate.
- Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
- Remove the plate, mark the solvent front with a pencil, and allow it to dry.



 A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for the main spot for documentation.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis and purification of **Naphthol Green B** on a laboratory scale. The three-step synthesis, beginning with the sulfonation of 2-naphthol, followed by nitrosation and iron(III) complexation, yields a crude product that can be effectively purified by recrystallization. Subsequent analysis by UV-Vis spectroscopy and TLC confirms the identity and purity of the final compound. By following these methodologies, researchers can produce high-quality **Naphthol Green B** suitable for demanding applications in histology, cell biology, and materials science.

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